Cyclohexyltin(3+)
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Overview
Description
Cyclohexyltin(3+) is an organotin compound characterized by the presence of three cyclohexyl groups attached to a tin atom. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Cyclohexyltin(3+) can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyltin chloride with cyclohexyl lithium. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran .
Industrial production methods for cyclohexyltin(3+) may involve similar synthetic routes but on a larger scale. These methods often require stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cyclohexyltin(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cyclohexyltin(3+) can be converted to its corresponding oxide or hydroxide forms. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert cyclohexyltin(3+) to lower oxidation states .
Substitution reactions are also common, where cyclohexyltin(3+) reacts with halides or other nucleophiles to form new organotin compounds. These reactions often require specific conditions, such as the presence of a catalyst or specific temperature and pressure settings .
Scientific Research Applications
Cyclohexyltin(3+) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and cycloaddition reactions . In biology, cyclohexyltin(3+) compounds are studied for their potential use as antifungal and antibacterial agents .
In medicine, cyclohexyltin(3+) derivatives are explored for their potential therapeutic applications, including as anticancer agents. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development . In industry, cyclohexyltin(3+) is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of cyclohexyltin(3+) involves its interaction with various molecular targets and pathways. In biological systems, cyclohexyltin(3+) can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action. These complexes can interfere with normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Cyclohexyltin(3+) can be compared with other organotin compounds such as butyltin, phenyltin, and tricyclohexyltin chloride. While all these compounds share the presence of tin atoms bonded to organic groups, cyclohexyltin(3+) is unique due to the presence of three cyclohexyl groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Butyltin compounds
- Phenyltin compounds
- Tricyclohexyltin chloride
Cyclohexyltin(3+) stands out due to its higher thermal stability and unique reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
144441-38-3 |
---|---|
Molecular Formula |
C6H11Sn+3 |
Molecular Weight |
201.86 g/mol |
IUPAC Name |
cyclohexyltin(3+) |
InChI |
InChI=1S/C6H11.Sn/c1-2-4-6-5-3-1;/h1H,2-6H2;/q;+3 |
InChI Key |
USYLXPHKLUWCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn+3] |
Origin of Product |
United States |
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